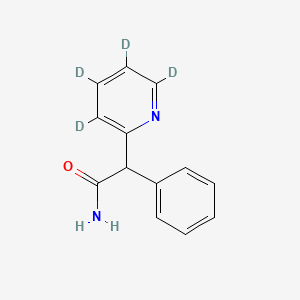
alpha-Phenyl-2-pyridineacetamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phenyl-2-pyridineacetamide-d4 is a deuterated derivative of alpha-Phenyl-2-pyridineacetamide. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling that aids in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-2-pyridineacetamide-d4 typically involves the deuteration of alpha-Phenyl-2-pyridineacetamide. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These methods often utilize specialized equipment to handle deuterium gas and ensure the efficient and safe production of the compound. The process may also include purification steps to isolate the deuterated product from any non-deuterated impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Phenyl-2-pyridineacetamide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles, often under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
Alpha-Phenyl-2-pyridineacetamide-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways and enzyme activities.
Medicine: It is utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
Mécanisme D'action
The mechanism of action of alpha-Phenyl-2-pyridineacetamide-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, often leading to kinetic isotope effects. These effects can provide insights into reaction mechanisms and pathways, particularly in enzymatic and catalytic processes.
Comparaison Avec Des Composés Similaires
Alpha-Phenyl-2-pyridineacetamide-d4 can be compared with other similar compounds, such as:
Alpha-Phenyl-2-pyridineacetamide: The non-deuterated version, which lacks the isotopic labeling and may have different stability and reactivity.
Alpha-Phenyl-2-pyridineacetamide-d3: A partially deuterated derivative with three deuterium atoms, which may exhibit different kinetic isotope effects.
Alpha-Phenyl-2-pyridineacetamide-d5: A fully deuterated derivative with five deuterium atoms, which may have enhanced stability and distinct analytical properties.
The uniqueness of this compound lies in its specific isotopic labeling, which provides valuable information in various analytical and research applications.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)/i4D,5D,8D,9D |
Clé InChI |
PYAPITOPBTXXNJ-DOGSKSIHSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1[2H])C(C2=CC=CC=C2)C(=O)N)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


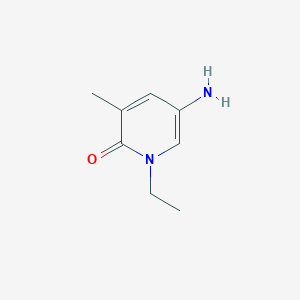
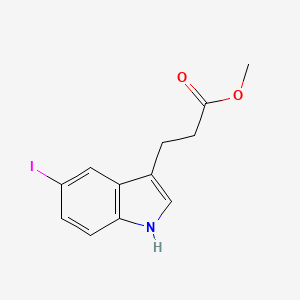

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
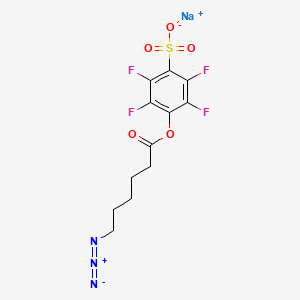
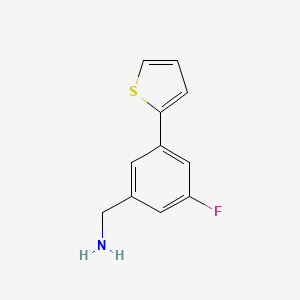
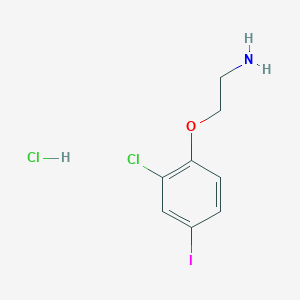
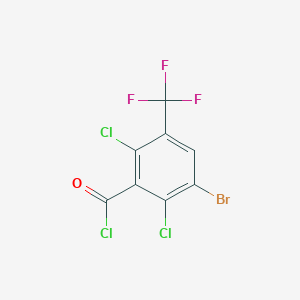
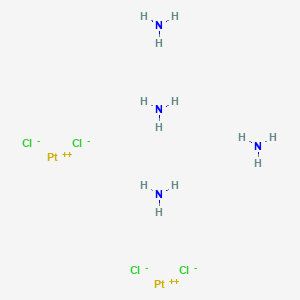
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
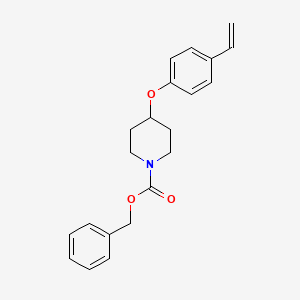

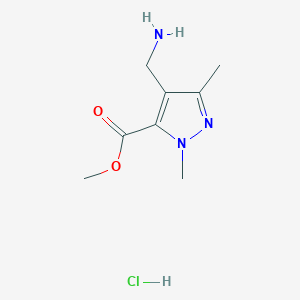
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
